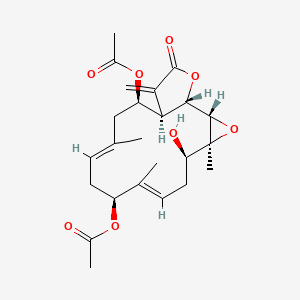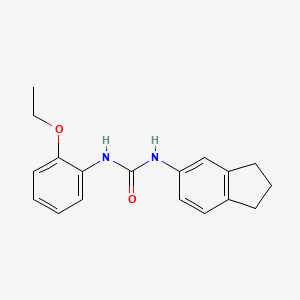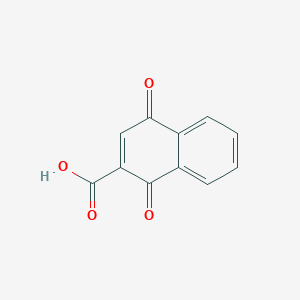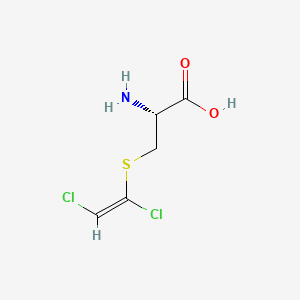
S-(trans-1,2-Dichlorovinyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(trans-1,2-dichlorovinyl)-L-cysteine is an S-(1,2-dichlorovinyl)-L-cysteine in which the dichlorovinyl group has trans- (E-) geometry.
Wissenschaftliche Forschungsanwendungen
Mechanism of Nephrotoxicity
S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) has been extensively studied for its nephrotoxic effects. Research has shown that agents inhibiting gamma-glutamyl transpeptidase, cysteine conjugate beta-lyase, and renal organic anion transport systems can protect against DCVC-induced nephrotoxicity, indicating the crucial role of these enzymes and transport systems in its toxic mechanism. Additionally, derivatives of DCVC that cannot be cleaved by cysteine conjugate beta-lyase, like S-(1,2-dichlorovinyl)-DL-alpha-methylcysteine, are not nephrotoxic, further supporting this mechanism (Elfarra et al., 1986).
Metabolic Activation and Cytotoxicity
Studies on the metabolic activation of DCVC reveal its conversion into cytotoxic compounds. For instance, DCVC-induced mitochondrial Ca2+ release is preceded by oxidation of mitochondrial pyridine nucleotides and prevented by ATP and meta-iodobenzylguanidine. Elevated cytosolic Ca2+ concentrations following DCVC exposure lead to DNA double-strand breaks and increased poly(ADP-ribosylation) of nuclear proteins, contributing to its cytotoxicity (Vamvakas et al., 1992).
Enzymatic Pathways and Biophysical Effects
The enzyme cysteine conjugate beta-lyase plays a critical role in the metabolism of DCVC. It has been found that the enzyme, when purified from rat kidney cytosol, requires an alpha-keto acid or an amino acid oxidase for activity. This enzyme, identified as soluble glutamine transaminase K, catalyzes the beta-elimination and transamination of DCVC, indicating its involvement in the toxicity pathway of S-cysteine conjugates (Stevens et al., 1986).
Genotoxic Effects
The genotoxic potential of DCVC has been demonstrated through studies measuring DNA strand breaks in kidney tubular DNA. A dose-dependent increase in strand breaks in kidney tubular DNA after DCVC exposure in both in vivo and in vitro settings, showing its damaging effects on the genetic material in renal tissue (Jaffe et al., 1985).
Eigenschaften
Produktname |
S-(trans-1,2-Dichlorovinyl)-L-cysteine |
|---|---|
Molekularformel |
C5H7Cl2NO2S |
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-/t3-/m0/s1 |
InChI-Schlüssel |
PJIHCWJOTSJIPQ-PEQLYWQKSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)S/C(=C\Cl)/Cl |
SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl |
Kanonische SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl |
Synonyme |
1,2-DCVC 1,2-dichlorovinyl-L-cysteine S-(1,2-dichlorovinyl)cysteine S-(1,2-dichlorovinyl)cysteine, L-Cys(E)-isomer S-(2,2-dichlorovinyl)-L-cysteine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1255331.png)
![N-[4-(4-methylphenyl)-2-thiazolyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1255332.png)

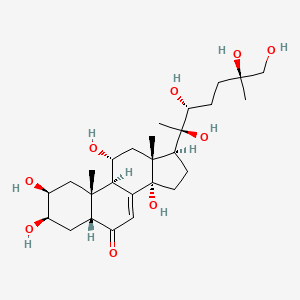
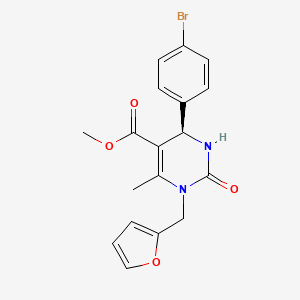
![[(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,17S)-2-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B1255340.png)
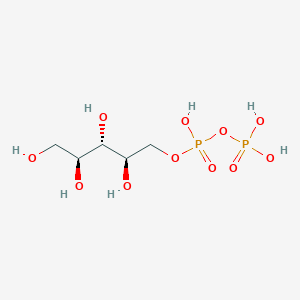
![(6E)-6-{[5-(benzylthio)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255345.png)

